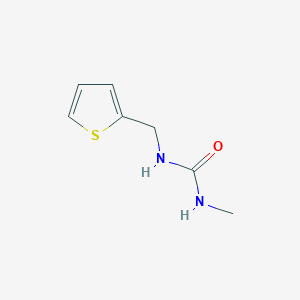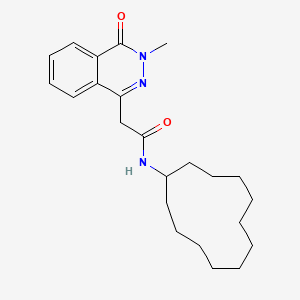
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines can be initiated from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole, leading to compounds with significant activities (Bruno et al., 1991). Similarly, the use of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl bromide as a precursor for synthesizing new heterocycles highlights the compound's versatility in creating functionalized structures (Abdelhamid et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives, including 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide, often employs spectroscopic methods and computational chemistry. For example, the structural characterization of similar compounds through single crystal diffraction and density functional theory (DFT) methods provides insights into their geometric and electronic structures, aiding in understanding their reactivity and stability (Sivakumar et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For instance, their reactions with nucleophiles and active methylene compounds can lead to the synthesis of novel pyrazole derivatives with potential biological activities (Hassaneen et al., 1991). The ability to undergo nucleophilic displacement reactions also plays a crucial role in their chemical versatility.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, can be determined through experimental methods. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group transformations, are critical for the application of this compound in various fields. Studies on similar compounds reveal that modifications in the pyrazole ring or the introduction of different substituents can significantly alter their chemical properties, affecting their potential applications (Kulai & Mallet-Ladeira, 2016).
Propiedades
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF2N3O/c1-7-10(14)6-17-19(7)8(2)13(20)18-12-5-9(15)3-4-11(12)16/h3-6,8H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFBOCJVRGKIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)NC2=C(C=CC(=C2)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(difluoromethyl)-5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4540479.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B4540493.png)
![1-(2-methoxyphenyl)-5,7-dimethyl-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4540500.png)
![2-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4540502.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzamide](/img/structure/B4540510.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4540512.png)



![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B4540532.png)
![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4540537.png)
![N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4540546.png)
![N-mesityl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4540556.png)
